Cas no 2153734-96-2 ((1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate)

(1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate is a sulfonate ester derivative featuring a 1,2-thiazole moiety, which imparts unique reactivity and functional versatility. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules or agrochemicals. The presence of the sulfonate group enhances its utility as a leaving group in nucleophilic substitution reactions, while the thiazole ring contributes to its electron-rich character, facilitating further functionalization. The methyl substituent on the benzene ring improves solubility in organic solvents, aiding in reaction handling. This compound is suited for applications requiring selective sulfonylation or thiazole-based scaffold elaboration.
(1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate structure
2153734-96-2 structure
Product Name:(1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate
CAS No:2153734-96-2
MF:C11H11NO3S2
MW:269.339940309525
CID:6264147
PubChem ID:165761986
Update Time:2025-05-24

(1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • (1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate
    • EN300-7199441
    • 2153734-96-2
    • (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate
    • Inchi: 1S/C11H11NO3S2/c1-9-2-4-11(5-3-9)17(13,14)15-8-10-6-7-16-12-10/h2-7H,8H2,1H3
    • InChI Key: GTOMBTCWUWVRDX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1C=CSN=1

Computed Properties

  • Exact Mass: 269.01803556g/mol
  • Monoisotopic Mass: 269.01803556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 92.9Ų

(1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate Pricemore >>

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Additional information on (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate

Comprehensive Overview of (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2153734-96-2)

The compound (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2153734-96-2) is a sulfonate ester derivative featuring a thiazole ring and a methylbenzene moiety. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the thiazole ring, a heterocyclic compound containing sulfur and nitrogen, contributes to its reactivity and potential applications in medicinal chemistry.

In recent years, the demand for sulfonate esters and thiazole derivatives has surged due to their versatility in drug discovery and material science. Researchers are increasingly exploring compounds like (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate for their potential in designing novel enzyme inhibitors and bioactive molecules. The compound's ability to act as a sulfonating agent or a protecting group in synthetic pathways further enhances its utility in laboratory settings.

One of the trending topics in the chemical industry is the development of green chemistry and sustainable synthesis methods. (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate aligns with this trend, as researchers investigate its role in catalysis and atom-efficient reactions. Its structural features may enable the design of more environmentally friendly processes, reducing waste and energy consumption.

From a pharmaceutical perspective, thiazole-containing compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate itself is not a drug, its derivatives could be explored for drug delivery systems or as prodrugs. The methylbenzene sulfonate group, in particular, is often used to modify the solubility and bioavailability of active pharmaceutical ingredients.

In the field of material science, this compound's potential applications include the synthesis of functional polymers and advanced coatings. The thiazole ring's electronic properties make it a candidate for designing conductive materials or sensors. As industries seek high-performance materials, compounds like (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate may play a pivotal role in innovation.

For researchers and chemists, understanding the synthesis and reactivity of (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate is crucial. Common questions in search engines include "How to synthesize thiazole sulfonates?" or "What are the applications of methylbenzene sulfonate derivatives?" This reflects the growing interest in specialty chemicals and their role in modern chemistry.

Safety and handling of (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate are also important considerations. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed. Users often search for "storage conditions for sulfonate esters" or "stability of thiazole compounds," highlighting the need for accurate technical data.

In conclusion, (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2153734-96-2) represents a fascinating intersection of organic chemistry, pharmaceutical research, and material science. Its unique structure and reactivity profile make it a compound of interest for both academic and industrial applications. As the scientific community continues to explore heterocyclic compounds and sulfonate chemistry, this molecule is likely to remain relevant in cutting-edge research.

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